molecular formula C16H18N2O3 B12674653 (S)-1-Benzoyl-2-oxo-5-(1-pyrrolidinylcarbonyl)pyrrolidine CAS No. 85248-83-5

(S)-1-Benzoyl-2-oxo-5-(1-pyrrolidinylcarbonyl)pyrrolidine

Cat. No.: B12674653
CAS No.: 85248-83-5
M. Wt: 286.33 g/mol
InChI Key: UAJWPUQWJOYSIT-ZDUSSCGKSA-N
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Description

EINECS 286-456-3: is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of EINECS 286-456-3 involves specific chemical reactions under controlled conditions. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Typically, the synthesis involves multiple steps, including the use of catalysts and specific temperature and pressure conditions to facilitate the reactions.

Industrial Production Methods: In industrial settings, the production of EINECS 286-456-3 is scaled up to meet commercial demands. This involves the use of large reactors and continuous flow systems to ensure consistent quality and high yield. The industrial production process is optimized for efficiency, cost-effectiveness, and environmental safety.

Chemical Reactions Analysis

Types of Reactions: EINECS 286-456-3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

EINECS 286-456-3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical assays and as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of EINECS 286-456-3 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact mechanism can vary depending on the context of its use, such as in therapeutic applications or industrial processes.

Comparison with Similar Compounds

EINECS 286-456-3 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    EINECS 203-770-8 (amyl nitrite): Used as a vasodilator and in the synthesis of other chemicals.

    EINECS 234-985-5 (bismuth tetroxide): Employed in the production of bismuth-based materials and as a catalyst.

    EINECS 239-934-0 (mercurous oxide): Utilized in the manufacture of mercury-based products and as a reagent in chemical reactions.

The uniqueness of EINECS 286-456-3 lies in its specific chemical structure and the range of applications it supports, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

85248-83-5

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

(5S)-1-benzoyl-5-(pyrrolidine-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C16H18N2O3/c19-14-9-8-13(16(21)17-10-4-5-11-17)18(14)15(20)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2/t13-/m0/s1

InChI Key

UAJWPUQWJOYSIT-ZDUSSCGKSA-N

Isomeric SMILES

C1CCN(C1)C(=O)[C@@H]2CCC(=O)N2C(=O)C3=CC=CC=C3

Canonical SMILES

C1CCN(C1)C(=O)C2CCC(=O)N2C(=O)C3=CC=CC=C3

Origin of Product

United States

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